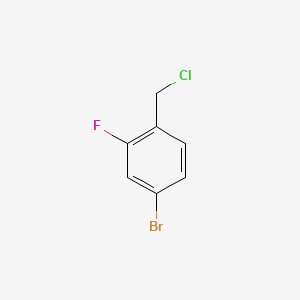

4-Bromo-2-fluorobenzyl chloride

Description

Significance of Aryl Halides in Chemical Synthesis

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.mewikipedia.org This structural motif is a cornerstone in chemical synthesis, primarily because aryl halides serve as versatile intermediates for creating other valuable substances. libretexts.org Their importance is underscored by their widespread use in the production of pharmaceuticals, agrochemicals, and specialty materials. fiveable.metaylorandfrancis.com

The reactivity of aryl halides is significantly influenced by the stability of the aromatic ring and the nature of the halogen atom. fiveable.mechemistrylearner.com While generally less reactive towards simple nucleophilic substitution than their alkyl halide counterparts, their reactivity can be dramatically enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org A key feature of aryl halide chemistry is their participation in a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. chemistrylearner.com These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds, a fundamental transformation in the assembly of complex molecular architectures. chemistrylearner.com The polarity of the carbon-halogen bond also plays a crucial role in their reactivity, making them suitable for various synthetic transformations. chemistrylearner.com

Overview of Benzyl (B1604629) Halides as Synthetic Intermediates

Benzyl halides are a class of organic compounds that feature a halogen atom attached to the carbon of a benzyl group. wisdomlib.org These compounds, including benzyl chloride and benzyl bromide, are highly valuable reagents in organic synthesis due to their enhanced reactivity in substitution reactions. wisdomlib.orgacs.org The proximity of the aromatic ring stabilizes the carbocation intermediate formed during SN1 reactions, and also makes the benzylic carbon susceptible to SN2 attack.

This reactivity makes benzyl halides crucial intermediates in a multitude of organic transformations. acs.org They are frequently employed in Friedel-Crafts alkylation reactions to introduce benzyl groups to aromatic rings, forming diarylmethanes. acs.orgrsc.org Furthermore, they serve as precursors for the synthesis of organometallic compounds. acs.org The versatility of benzyl halides is evident in their application across diverse areas, from the synthesis of pharmaceuticals to the development of coumarin (B35378) derivatives and other specialty chemicals. wisdomlib.orgacs.org Recent advancements have also explored visible-light-induced photoredox catalysis for the functionalization of benzylic C(sp³)–H bonds, further expanding the synthetic utility of benzyl derivatives. acs.org

Specific Role of 4-Bromo-2-fluorobenzyl chloride in Contemporary Organic Transformations

This compound is a polysubstituted aromatic compound that exemplifies the synthetic utility of halogenated benzyl halides. slideshare.net As a liquid at room temperature, this compound serves as a key fluorinated building block in advanced organic synthesis. slideshare.netthermofisher.com Its structure is characterized by a benzyl chloride moiety with a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzene (B151609) ring. This specific arrangement of substituents provides a unique combination of steric and electronic properties that chemists can exploit for targeted molecular construction.

The presence of multiple halogen atoms on the ring allows for selective and sequential reactions. The chloromethyl group is a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. For instance, this compound is used as a precursor in the synthesis of other important intermediates, such as 4-bromo-2-fluorobenzyl cyanide via reaction with sodium cyanide, and [(4-Bromo-2-fluorophenyl)methyl]hydrazine through a reaction with hydrazine (B178648) hydrate. smolecule.com These subsequent compounds are valuable in medicinal chemistry for creating heterocyclic structures. The bromine on the aromatic ring can participate in cross-coupling reactions, while the fluorine atom can influence the biological activity and physicochemical properties of the final molecule. This multi-functional nature makes this compound a versatile intermediate in the synthesis of complex molecules, including potentially physiologically active compounds. slideshare.netsmolecule.com

Chemical Compound Data

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 85510-82-3 chemsrc.comfishersci.com |

| Molecular Formula | C₇H₅BrClF |

| Appearance | Liquid thermofisher.com |

Mentioned Compounds

Properties

IUPAC Name |

4-bromo-1-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKQGFMDBMYVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378408 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85510-82-3 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluorobenzyl Chloride

Established Synthetic Routes

Two principal synthetic routes are well-documented for the preparation of 4-Bromo-2-fluorobenzyl chloride. The first is a direct approach via the side-chain halogenation of 4-Bromo-2-fluorotoluene (B1265965). The second is a derivatization pathway that begins with 4-Bromo-2-fluorobenzoic acid.

Chlorination of 4-Bromo-2-fluorotoluene via Side Chain Halogenation

The conversion of 4-Bromo-2-fluorotoluene to this compound is achieved through a side-chain halogenation reaction. This process specifically targets a hydrogen atom on the methyl group (the benzylic position) for substitution with a chlorine atom. This transformation is typically accomplished through a free-radical mechanism, where the stability of the intermediate benzyl (B1604629) radical is a key factor. Commercial methods for producing similar compounds, like benzaldehyde (B42025), also utilize side-chain chlorination of toluene (B28343) as a critical step. ncert.nic.in

Radical halogenation proceeds via a well-understood chain mechanism involving three stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogenating agent, such as chlorine gas (Cl₂), to form two chlorine radicals (Cl•). This step requires an energy input, typically in the form of UV light or heat. libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-Bromo-2-fluorotoluene, forming a stable 4-bromo-2-fluorobenzyl radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of the halogenating agent (e.g., Cl₂) to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction. libretexts.org

Termination: The reaction concludes when radicals are consumed through various combination reactions, such as two chlorine radicals forming Cl₂ or a benzyl radical combining with a chlorine radical.

Alternative reagents to chlorine gas, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), can also be used, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Achieving high selectivity for the desired mono-chlorinated product is critical, as over-halogenation can lead to the formation of 4-bromo-2-fluorobenzal dichloride and 4-bromo-2-fluorobenzotrichloride. Selectivity is governed by the relative reactivity of the C-H bonds. Benzylic hydrogens are significantly more reactive towards radical abstraction than aromatic hydrogens, minimizing the risk of ring chlorination.

Optimization for mono-substitution is typically achieved by controlling the reaction stoichiometry. Using a molar excess of the toluene substrate relative to the chlorinating agent can significantly increase the probability that the chlorinating agent will encounter an unreacted toluene molecule rather than a molecule of the desired product. Temperature and light intensity are also crucial parameters; lower temperatures can help to control the reaction rate and improve selectivity. For analogous side-chain bromination reactions, controlling the feed ratio of the reactants has been shown to improve both yield and purity. google.com

Table 1: Factors for Optimizing Benzylic Chlorination Selectivity

| Parameter | Effect on Selectivity | Rationale |

|---|---|---|

| Reactant Ratio | Use of excess 4-bromo-2-fluorotoluene | Reduces the statistical likelihood of di- and tri-chlorination by ensuring the chlorinating agent is more likely to react with the starting material. |

| Temperature | Lower to moderate temperatures | Decreases the overall reaction rate, allowing for better control and minimizing over-reaction and potential side reactions. masterorganicchemistry.com |

| Initiator | Choice of initiator (e.g., UV light, AIBN) | The initiator must provide a steady, controlled source of radicals to maintain the chain reaction without causing an explosive rate. |

| Chlorinating Agent | Choice of agent (e.g., Cl₂, SO₂Cl₂, NCS) | Agents like SO₂Cl₂ or NCS can sometimes offer better selectivity and handling characteristics compared to gaseous chlorine. |

Derivatization from 4-Bromo-2-fluorobenzoic Acid

An alternative synthetic strategy begins with 4-Bromo-2-fluorobenzoic acid. While this route requires more steps to reach the final benzyl chloride product, it is built upon a well-established and high-yielding initial transformation. The first key step in this pathway, as specified, is the conversion of the carboxylic acid to its corresponding acyl chloride.

4-Bromo-2-fluorobenzoic acid can be efficiently converted into 4-Bromo-2-fluorobenzoyl chloride by treatment with thionyl chloride (SOCl₂). commonorganicchemistry.com This is a standard and widely used method for preparing acyl chlorides from carboxylic acids due to its reliability and the clean nature of the reaction. masterorganicchemistry.com The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride under reflux conditions. commonorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product and simplifying purification. masterorganicchemistry.com

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic example of nucleophilic acyl substitution. libretexts.orgchemistrysteps.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. youtube.comlibretexts.org

Intermediate Formation: This attack forms an unstable intermediate. A chloride ion is then eliminated from the sulfur atom, and a proton is lost from the hydroxyl group, resulting in the formation of a reactive chlorosulfite intermediate. libretexts.orglibretexts.org This step effectively converts the hydroxyl group, which is a poor leaving group, into a much better one. chemistrysteps.com

Nucleophilic Acyl Substitution: A chloride ion (generated in the previous step or from another molecule of SOCl₂) acts as a nucleophile and attacks the carbonyl carbon of the chlorosulfite intermediate. libretexts.orgyoutube.com

Product Formation: The tetrahedral intermediate formed in the previous step collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This leaving group is unstable and decomposes into gaseous sulfur dioxide and a chloride ion, rendering the reaction irreversible. masterorganicchemistry.com The final organic product is the acyl chloride, 4-Bromo-2-fluorobenzoyl chloride.

The kinetics of the reaction are favorable because the gaseous byproducts escape, driving the reaction to completion according to Le Châtelier's principle.

Conversion to Acyl Chloride using Thionyl Chloride

Synthesis from 4-Bromo-2-fluorobenzonitrile (B28022)

An alternative synthetic approach begins with 4-bromo-2-fluorobenzonitrile. This method involves the chemical modification of the nitrile group to form the benzyl chloride functionality. This multi-step process offers a different strategic entry to the target molecule.

The conversion of 4-bromo-2-fluorobenzonitrile to this compound necessitates a two-stage process: reduction of the nitrile group followed by halogenation.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be partially reduced to an aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H), which would then require a subsequent reduction to the corresponding alcohol.

Once the benzyl alcohol (4-bromo-2-fluorobenzyl alcohol) is obtained, it can be converted to the target benzyl chloride. This is commonly achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). If the nitrile is reduced to the amine, a Sandmeyer-type reaction could potentially be employed to convert the aminomethyl group to the chloromethyl group.

Emerging Synthetic Strategies

Modern synthetic chemistry offers novel methods that could be applied to the synthesis of this compound, potentially providing improved efficiency, safety, and sustainability.

Transition Metal-Catalyzed Methods

Transition-metal catalysis has become a cornerstone of modern organic synthesis. nih.govbeilstein-journals.org While direct catalytic chlorination of the methyl group of 4-bromo-2-fluorotoluene is not a standard method, transition metals, particularly palladium and nickel, are extensively used in cross-coupling reactions to form C-C bonds. uantwerpen.be A hypothetical approach could involve a cross-coupling reaction between a suitable organometallic reagent and a formaldehyde (B43269) equivalent, followed by conversion of the resulting alcohol to the chloride. For instance, a Negishi coupling could be envisioned, where an organozinc derivative of 1-bromo-4-fluoro-2-halobenzene is coupled with a protected chloromethanol (B13452849) equivalent. uantwerpen.be

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers significant advantages for certain chemical processes. For potentially hazardous reactions like chlorination, which can be highly exothermic, flow chemistry provides superior temperature control and a smaller reaction volume at any given time, enhancing safety. The improved mixing and heat transfer in a flow reactor can also lead to higher yields and selectivities. The synthesis of this compound via radical chlorination is a prime candidate for adaptation to a flow process, which could allow for safer and more efficient production. The use of flow chemistry has been demonstrated to be effective for various reaction types, including those that traditionally use chlorinated solvents. worktribe.com

Green Chemistry Approaches to this compound Production

The development of synthetic methodologies for this compound has increasingly focused on the incorporation of green chemistry principles to mitigate environmental impact and enhance process safety and efficiency. Traditional routes for the synthesis of halogenated aromatic compounds often involve the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. In contrast, green chemistry approaches aim to address these shortcomings through the use of alternative reagents, catalytic systems, and innovative reaction conditions.

The synthesis of this compound conceptually involves two primary transformations: the regioselective bromination of 2-fluorotoluene (B1218778) and the subsequent chlorination of the benzylic methyl group. Green chemistry strategies can be applied to both of these critical steps.

Eco-friendly Bromination of the Aromatic Ring:

The introduction of a bromine atom onto the aromatic ring of 2-fluorotoluene at the 4-position is a key step. Traditional methods often employ elemental bromine, which is highly toxic and corrosive, and often requires the use of chlorinated solvents. Green alternatives focus on the use of safer brominating agents and aqueous reaction media.

One promising approach involves the use of a bromide-bromate couple in an aqueous medium. This system generates the reactive brominating species in situ, avoiding the direct handling of liquid bromine. figshare.com Research on various aromatic heterocyclic compounds has shown that this method can proceed under mild, catalyst-free aqueous conditions, offering high yields for electron-rich substrates. figshare.com Another environmentally benign strategy is the use of recyclable brominating systems, such as an aqueous calcium bromide-bromine (CaBr₂–Br₂) system. rsc.org This method has been demonstrated to be effective for the bromination of various industrially important aromatic compounds, featuring organic solvent-free conditions for both the reaction and product isolation. rsc.org The ability to recycle the brominating reagent presents a significant advantage from a green chemistry perspective. rsc.org Similarly, an aluminum bromide-bromine (AlBr₃-Br₂) system in water has been shown to be a fast, efficient, and regioselective method for brominating aromatic compounds. researchgate.net

These aqueous-based methods significantly reduce the reliance on volatile organic compounds (VOCs) and offer pathways for reagent recycling, aligning with the core principles of green chemistry. The table below summarizes and compares these potential green bromination approaches with traditional methods.

Table 1: Comparison of Traditional and Potential Green Bromination Methods for Aromatic Compounds

| Feature | Traditional Method (e.g., Elemental Bromine) | Green Alternative (e.g., CaBr₂–Br₂ in water) |

| Brominating Agent | Elemental Bromine (Br₂) | In situ generated or recyclable systems |

| Solvent | Chlorinated organic solvents (e.g., CCl₄, CHCl₃) | Water |

| Catalyst | Lewis acids (e.g., FeBr₃) | Often catalyst-free |

| Byproducts | Halogenated organic waste, acidic gases (HBr) | Recyclable bromide salts |

| Safety & Handling | High toxicity, corrosive, volatile reagents | Reduced handling of hazardous materials |

| Environmental Impact | High, due to VOCs and hazardous waste | Low, due to aqueous media and recyclability |

This table is a generalized comparison based on established green chemistry principles and findings for similar aromatic compounds.

Green Side-Chain Chlorination:

The conversion of the methyl group of 4-bromo-2-fluorotoluene to a chloromethyl group is the final step in the synthesis of the target compound. Conventional industrial production often relies on the photochemical reaction of toluene with chlorine gas, a process that can lead to side products like benzal chloride and benzotrichloride. wikipedia.org

Green approaches to benzylic chlorination focus on improving selectivity, reducing the use of hazardous chlorine gas, and employing safer catalysts and reaction conditions. The use of N-chlorosuccinimide (NCS) as a chlorinating agent offers a safer alternative to gaseous chlorine. organic-chemistry.org Photocatalytic methods using visible light in combination with novel photosensitive catalysts can enhance the selectivity and yield of the desired benzyl chloride. organic-chemistry.orgresearchgate.net For instance, research on the side-chain chlorination of toluene has identified new photosensitive catalysts that are highly reactive, stable, and non-corrosive, leading to high yields of the chlorinated product. researchgate.net

The table below provides a comparative overview of traditional and potential green side-chain chlorination methods.

Table 2: Comparison of Traditional and Potential Green Side-Chain Chlorination Methods for Toluene Derivatives

| Feature | Traditional Method (e.g., Chlorine Gas) | Green Alternative (e.g., NCS with Photocatalyst) |

| Chlorinating Agent | Chlorine Gas (Cl₂) | N-chlorosuccinimide (NCS) |

| Initiation | UV light | Visible light with photosensitive catalyst |

| Solvent | Chlorinated solvents (e.g., CCl₄) | Greener solvents (e.g., dimethyl carbonate) or solvent-free |

| Selectivity | Can lead to over-chlorination (benzal, benzotrichloride) | Higher selectivity for mono-chlorination |

| Safety | Use of highly toxic and reactive gas | Solid, more manageable reagent |

| Catalyst | Sometimes requires phosphorus trichloride | Recyclable photosensitive or ionic liquid catalysts |

This table is a generalized comparison based on established green chemistry principles and findings for similar toluene derivatives.

By integrating these green chemistry principles into both the bromination and chlorination stages, the synthesis of this compound can be made significantly more sustainable. The adoption of aqueous reaction media, recyclable catalysts, and safer reagents not only reduces the environmental footprint but can also lead to more efficient and economically viable manufacturing processes.

Applications of 4 Bromo 2 Fluorobenzyl Chloride in Complex Molecule Synthesis

Medicinal Chemistry Applications

The utility of 4-Bromo-2-fluorobenzyl chloride in medicinal chemistry primarily lies in its role as a precursor and building block for synthesizing molecules with potential therapeutic value. The presence of the bromo and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

This compound is a key starting material for generating a variety of pharmaceutical intermediates, which are then elaborated into more complex drug candidates.

Isoindolinones:

The isoindolinone scaffold is a core component of many biologically active compounds. While direct synthesis from this compound is not extensively documented, a closely related derivative, 2-bromo-4-fluorobenzoyl chloride, is utilized in the synthesis of isoindolinones. A plausible synthetic pathway to isoindolinone derivatives from this compound would involve its conversion to the corresponding amine, 4-bromo-2-fluorobenzylamine. This amine can then undergo cyclization reactions with appropriate dicarbonyl compounds or their equivalents to form the isoindolinone ring system.

Hydrazide Derivatives:

Hydrazides and their subsequent derivatives, such as hydrazones, are important pharmacophores in drug discovery. The synthesis of hydrazide derivatives using this compound typically proceeds through the formation of (4-Bromo-2-fluorobenzyl)hydrazine. This key intermediate is readily prepared by the reaction of this compound with hydrazine (B178648). The resulting benzylhydrazine (B1204620) can then be acylated with various carboxylic acids or their activated derivatives to yield a diverse library of N'-substituted hydrazides. These hydrazides can be further reacted with aldehydes or ketones to produce hydrazone derivatives.

Table 1: Proposed Synthesis of (4-Bromo-2-fluorobenzyl)hydrazine and a Representative Hydrazide Derivative

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | Hydrazine (N₂H₄) | (4-Bromo-2-fluorobenzyl)hydrazine | Formation of the key benzylhydrazine intermediate. |

| (4-Bromo-2-fluorobenzyl)hydrazine | Acetyl chloride | N'-(4-Bromo-2-fluorobenzyl)acetohydrazide | Acylation of the benzylhydrazine to form a hydrazide. |

The 4-bromo-2-fluorobenzyl moiety is frequently incorporated into various heterocyclic ring systems, which are ubiquitous in medicinal chemistry due to their diverse biological activities.

Imidazole (B134444) Derivatives:

The imidazole ring is a common feature in many pharmaceuticals. This compound can be used as an alkylating agent to introduce the 4-bromo-2-fluorobenzyl group onto a nitrogen atom of an imidazole ring. otago.ac.nznih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net This N-alkylation yields N-(4-bromo-2-fluorobenzyl)imidazole derivatives, which can be further modified or tested for biological activity. nih.gov The synthesis of a related compound, 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)aniline, starting from 4-bromo-2-fluoroaniline, highlights the interest in this substituted phenyl-imidazole scaffold in medicinal chemistry. mdpi.com

Oxadiazole Derivatives:

1,3,4-Oxadiazoles are another important class of heterocycles with a wide range of pharmacological activities. While direct alkylation of a pre-formed oxadiazole ring with this compound is a feasible synthetic route, a common strategy involves building the oxadiazole ring from a precursor already containing the 4-bromo-2-fluorobenzyl moiety. For instance, 4-bromo-2-fluorobenzoic acid can be converted to its corresponding hydrazide, which is then cyclized with a suitable one-carbon synthon (e.g., triethyl orthoformate or carbon disulfide) to form the 2-(4-bromo-2-fluorophenyl)-1,3,4-oxadiazole core. Alternatively, a benzyl-protected hydrazide can be used, as demonstrated in the synthesis of other oxadiazole derivatives where 4-fluorobenzyl bromide was employed.

Table 2: Proposed Synthesis of N-(4-bromo-2-fluorobenzyl)imidazole

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Imidazole | This compound | K₂CO₃ | DMF | 1-(4-Bromo-2-fluorobenzyl)-1H-imidazole |

Benzoxazepines are a class of seven-membered heterocyclic compounds that have attracted interest in drug discovery. researchgate.net The synthesis of benzoxazepine derivatives can be achieved through various strategies, often involving the cyclization of a precursor containing both a phenol (B47542) and an appropriately functionalized amine or amide side chain. researchgate.net A potential application of this compound in this context would be the N-alkylation of a 2-aminophenol (B121084) derivative. The resulting N-(4-bromo-2-fluorobenzyl)-2-aminophenol could then undergo further reactions, such as acylation followed by intramolecular cyclization, to form a benzoxazepine ring system. Another approach involves the reaction of a salicylaldehyde (B1680747) or a related precursor with 4-bromo-2-fluorobenzylamine. However, specific examples utilizing this compound for the synthesis of benzoxazepines are not prominently featured in the reviewed literature, though general methods for their synthesis are well-established. nih.gov

Imidazopyridinone derivatives are of significant interest in medicinal chemistry. The 4-bromo-2-fluorobenzyl moiety can be incorporated into these scaffolds. A common synthetic strategy would involve the N-alkylation of a pre-formed imidazopyridinone core with this compound. This reaction would typically be performed in the presence of a suitable base to deprotonate the nitrogen atom of the imidazopyridinone, facilitating its nucleophilic attack on the benzyl (B1604629) chloride. This approach allows for the introduction of the 4-bromo-2-fluorobenzyl group at a specific position on the heterocyclic system, yielding the target N-alkylated imidazopyridinone derivative.

Building Block for Heterocyclic Compounds

Development of Bioactive Molecules and Drug Scaffolds

The 4-bromo-2-fluorobenzyl moiety is a key structural feature in numerous compounds that exhibit significant biological activity. Its incorporation into a molecular scaffold can dramatically influence the resulting compound's therapeutic potential.

The development of novel anticancer agents and enzyme inhibitors is a primary application area for this compound and its derivatives. The prostate cancer drug Enzalutamide is a prominent example of a therapeutic agent whose synthesis originates from a closely related precursor, 4-bromo-2-fluorobenzoic acid. rhhz.netchemicalbook.com In the synthesis of Enzalutamide, 4-bromo-2-fluorobenzoic acid is first converted to its more reactive acid chloride form, 4-bromo-2-fluorobenzoyl chloride, to facilitate amide bond formation. google.comepo.org This initial step is crucial for building the complex heterocyclic structure of the final drug.

The 4-bromo-2-fluorophenyl group is also a key component in the design of other classes of anticancer compounds. For instance, research has shown that quinoline (B57606) derivatives containing a 4-bromophenyl group exhibit potent anticancer and antimicrobial activities. nih.govrsc.org These compounds have been designed to target enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govrsc.org

Furthermore, the 4-bromobenzyl moiety has been incorporated into 5,6,7,8-tetrahydrobenzo google.comgoogle.comthieno[2,3-d]pyrimidines, creating a series of compounds that act as dual inhibitors of topoisomerase-I and topoisomerase-II, enzymes vital for DNA replication in cancer cells. rsc.orgnih.gov Similarly, indolin-2-one derivatives featuring a 4-chlorobenzyl group have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important target in cancer therapy. nih.gov The substitution pattern on the benzyl ring is critical for the biological activity of these inhibitors.

| Compound Class | Target/Activity | Role of Bromo-Fluoro-Benzyl Moiety | Reference |

| Enzalutamide | Androgen Receptor Antagonist | Precursor for core scaffold | rhhz.netchemicalbook.comgoogle.comepo.org |

| Quinoline-oxadiazole hybrids | EGFR-TK inhibitor, Anticancer | Key structural component for activity | nih.govrsc.org |

| Thieno[2,3-d]pyrimidines | Topoisomerase-I/II inhibitor | Essential for dual inhibitory action | rsc.orgnih.gov |

| Indolin-2-ones | VEGFR-2 inhibitor | Contributes to binding and activity | nih.gov |

The development of new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. Halogenated compounds, including those derived from this compound, play a significant role in this field. Quinoline derivatives, for example, are a well-established class of antimicrobials that often target bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov

Recent studies have focused on the design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives which have demonstrated promising activity as both anticancer and antimicrobial agents. nih.govrsc.org Similarly, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have been developed as potent inhibitors of microbial DNA gyrase. nih.govacs.org The presence of the 4-bromophenyl group on the quinoline scaffold is a key feature of these dual-action compounds.

Furthermore, research into fluorobenzoylthiosemicarbazides and their cyclic 1,2,4-triazole (B32235) analogues has highlighted the importance of the fluorobenzoyl moiety in developing new antibacterial agents. nih.gov These findings underscore the potential of incorporating the 4-bromo-2-fluorobenzyl group into various heterocyclic systems to create novel and effective antimicrobial drugs.

| Compound Class | Target/Activity | Key Structural Feature | Reference |

| Quinoline-oxadiazole hybrids | DNA Gyrase Inhibitor, Antimicrobial | 2-(4-bromophenyl)quinoline | nih.govrsc.org |

| Quinoline-carbohydrazide derivatives | DNA Gyrase Inhibitor, Antimicrobial | 2-(4-bromophenyl)quinoline | nih.govacs.org |

| Fluorobenzoylthiosemicarbazides | Antibacterial | Fluorobenzoyl moiety | nih.gov |

Strategies for Enhancing Metabolic Stability and Lipophilicity

The incorporation of fluorine and bromine atoms into drug molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties, including metabolic stability and lipophilicity. Fluorine, in particular, can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. Both fluorine and bromine are lipophilic atoms, and their introduction can enhance a molecule's ability to cross cell membranes.

A study on fluorinated 7-phenyl-pyrroloquinolinone derivatives as anticancer agents investigated the impact of fluorine substitution on metabolic stability. nih.gov While the specific substitutions in this study did not lead to an improvement in metabolic stability, it highlights the ongoing research into the strategic use of fluorine to optimize drug properties. nih.gov The 4-bromo-2-fluorobenzyl group offers a combination of these halogen atoms, providing a valuable tool for fine-tuning the pharmacokinetic profile of new drug candidates. The lipophilic nature of this group can be advantageous for compounds targeting intracellular proteins or the central nervous system.

Agrochemical and Material Science Applications

Beyond its use in medicinal chemistry, this compound and related compounds are valuable precursors in the synthesis of agrochemicals and have applications in material science.

Precursor for Agrochemical Compounds

The development of new and effective pesticides is essential for modern agriculture. Halogenated aromatic compounds are frequently used as building blocks in the synthesis of these agrochemicals.

While direct examples of pesticides synthesized from this compound are not extensively documented in publicly available literature, the utility of closely related compounds is well-established. For instance, 4-fluorobenzoyl chloride is a key intermediate in the synthesis of the fungicide flumorph. google.com This suggests that halogenated benzoyl chlorides, including the bromo-fluoro substituted variant, are a valuable class of intermediates for creating new pesticide molecules. The development of novel pesticides is an ongoing process, with new compounds continually being designed and tested to address issues of resistance and environmental impact. nih.gov The unique electronic and steric properties conferred by the bromo- and fluoro-substituents make this compound a promising candidate for the development of next-generation agrochemicals.

Fluorescent Materials and Optoelectronic Devices

Currently, there is limited direct research literature detailing the specific application of this compound in the synthesis of fluorescent materials and optoelectronic devices. However, the structural motifs present in this compound are found in various functional materials. Halogenated aromatic rings can influence the photophysical properties of molecules, and the benzyl group is a common structural unit in organic electronic materials. The development of novel fluorophores and organic semiconductors often involves the strategic placement of halogen atoms to tune emission wavelengths, quantum yields, and charge transport properties. Future research may explore the incorporation of the 4-bromo-2-fluorobenzyl moiety into larger conjugated systems to investigate its potential effects on the optical and electronic properties of new materials.

Polymer Chemistry Applications

The application of this compound in polymer chemistry is an area with potential for future development, though direct examples in the current literature are scarce. The reactive benzyl chloride group can participate in various polymerization reactions, including the formation of polyesters, polyethers, and polyamines, by reacting with appropriate difunctional monomers.

Furthermore, the bromo- and fluoro-substituents on the aromatic ring can impart specific properties to the resulting polymers. For instance, fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and low surface energy. google.com Research on fluorinated polymers has demonstrated the use of related compounds, such as 2,3,4,5,6-pentafluoro benzyl bromide, in combination with thiol-bromo click reactions to create polymers with tunable hydrophobicity. While not the exact compound, this suggests that bromo-fluoro-substituted benzyl halides are a viable class of monomers for creating specialty polymers. The presence of the bromine atom also offers a site for post-polymerization modification through cross-coupling reactions, allowing for the synthesis of functionalized polymers with tailored properties.

High-Throughput Synthesis and Screening Applications

The use of benzyl halides, including benzyl bromides, in high-throughput experimentation (HTE) for the rapid synthesis of compound libraries is a well-established strategy in medicinal chemistry. nih.govacs.org These reactions, often facilitated by photoredox catalysis, allow for the efficient coupling of benzyl groups with a wide range of substrates, including aryl bromides, to generate diverse molecular structures. nih.govacs.org This approach enables the exploration of structure-activity relationships by quickly producing a large number of analogs for biological screening. nih.gov

Advanced Characterization and Analytical Methodologies for 4 Bromo 2 Fluorobenzyl Chloride and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a fundamental tool for the elucidation of the molecular structure of 4-Bromo-2-fluorobenzyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the structure of organic compounds. cas.cz By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework of this compound and its derivatives. ethernet.edu.etipb.pt

Proton (¹H) NMR spectroscopy for this compound reveals distinct signals for the aromatic and benzylic protons. The benzylic (-CH₂Cl) protons typically appear as a singlet due to the absence of adjacent protons. The aromatic protons exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing effects of the bromine, fluorine, and chloromethyl substituents influence the chemical shifts of these protons, causing them to resonate at specific frequencies.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzylic (-CH₂Cl) | ~4.5 - 4.8 | Singlet | N/A |

| Aromatic H-3 | ~7.4 - 7.6 | Doublet of doublets | J(H-H), J(H-F) |

| Aromatic H-5 | ~7.2 - 7.4 | Doublet of doublets | J(H-H), J(H-F) |

| Aromatic H-6 | ~7.3 - 7.5 | Triplet or Doublet of doublets | J(H-H), J(H-F) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon attached to the fluorine atom will show a large C-F coupling constant, which is a characteristic feature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzylic (-CH₂Cl) | ~40 - 45 |

| C1 (C-F) | ~158 - 162 (doublet, ¹JCF) |

| C2 (C-CH₂Cl) | ~130 - 135 (doublet, ²JCF) |

| C3 (C-H) | ~130 - 133 (doublet, ³JCF) |

| C4 (C-Br) | ~120 - 125 |

| C5 (C-H) | ~128 - 131 (doublet, ³JCF) |

| C6 (C-H) | ~115 - 118 (doublet, ²JCF) |

Note: The chemical shifts are approximate and can be influenced by the solvent and molecular structure of derivatives.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, this analysis will show a single primary signal for the fluorine atom on the aromatic ring. The chemical shift of this signal and its coupling to adjacent protons (H-3 and H-5) provide definitive evidence for the substitution pattern on the benzene (B151609) ring. The position of the signal can be compared to standards like trifluorotoluene for reference.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

| Aromatic C-F | ~ -110 to -115 | Triplet or Doublet of doublets |

Note: The chemical shift can vary based on the reference standard and solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. fishersci.com The mass spectrum will exhibit a characteristic molecular ion peak (M+). A key feature in the spectrum is the presence of an M+2 peak with nearly equal intensity to the M+ peak. chemguide.co.uk This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). chemguide.co.uk

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzyl (B1604629) halides include the loss of the halogen atom from the chloromethyl group and the cleavage of the benzyl-carbon bond. miamioh.edulibretexts.org

| Ion | m/z (mass-to-charge ratio) | Identity |

| [C₇H₅⁷⁹BrClF]⁺ | ~222 | Molecular Ion (M+) |

| [C₇H₅⁸¹BrClF]⁺ | ~224 | Molecular Ion (M+2) |

| [C₇H₅⁷⁹BrFCH₂]⁺ | ~187 | Loss of Cl |

| [C₇H₅⁸¹BrFCH₂]⁺ | ~189 | Loss of Cl |

| [C₆H₃BrF]⁺ | ~173/175 | Loss of CH₂Cl |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a 3:1 ratio) will also contribute to the complexity of the isotopic clusters for chlorine-containing fragments. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. nist.govnih.gov The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netyoutube.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H stretch (aliphatic, -CH₂) | 2850 - 2960 | Medium |

| C=C stretch (aromatic ring) | 1450 - 1600 | Medium-Strong |

| C-Cl stretch | 600 - 800 | Strong |

| C-Br stretch | 500 - 600 | Strong |

| C-F stretch | 1200 - 1270 | Strong |

| C-H bend (out-of-plane) | 800 - 900 | Strong |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of bonds and functional groups present.

For this compound, several types of electronic transitions are possible due to its combination of sigma (σ) bonds, pi (π) bonds within the aromatic ring, and non-bonding (n) electrons on the halogen atoms (bromine, fluorine, and chlorine). youtube.com The primary transitions expected are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the benzene ring in this compound. These transitions are typically high-energy and result in strong absorption bands.

n → π Transitions:* These occur when an electron from a non-bonding orbital, such as the lone pairs on the halogen atoms, is promoted to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

The presence of halogen substituents (Br, F) on the benzene ring acts as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift) and increase the intensity of the absorption. The specific position and nature of these substituents influence the precise energy of the electronic transitions. A study on a related compound, 4-bromo-4'-chloro benzylidene aniline, utilized UV-vis-NIR spectroscopy to ascertain the optical transmission window, highlighting the importance of this technique in characterizing the electronic properties of complex halogenated aromatics. researchgate.net

Table 1: Potential Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Molecular Moiety | Expected Relative Energy |

|---|---|---|---|

| σ → σ* | σ bonding to σ antibonding | All single bonds (C-C, C-H, C-Hal) | High |

| n → σ* | Non-bonding to σ antibonding | C-Br, C-F, C-Cl bonds | High to Medium |

| π → π* | π bonding to π antibonding | Benzene Ring | Medium |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and analyze reaction mixtures containing its derivatives.

Gas Chromatography is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase.

Purity assessment by GC is a standard quality control measure in the commercial production of this chemical. Suppliers routinely use GC to certify the assay of the compound, with typical purities reported at 98% or higher. labproinc.com A detailed study on the parent compound, benzyl chloride, utilized a static headspace GC-Mass Spectrometry (MS) method for its determination. nih.gov A similar methodology could be readily adapted for this compound. The method parameters from that study, which provide a robust framework for analysis, are detailed below. nih.gov

Table 2: Illustrative GC-MS Parameters for Benzyl Chloride Analysis

| Parameter | Condition |

|---|---|

| Carrier Gas | Helium |

| Flow Rate | 2.4 mL/min (constant flow) |

| Injection Mode | Splitless |

| Injector Temperature | 240 °C |

| Oven Program | 60 °C (1 min), ramp 8 °C/min to 90 °C, then 15 °C/min to 240 °C (hold 8 min) |

| Ion Source Temperature | 230 °C |

| Detector | Mass Spectrometer (MS) |

Data adapted from a method for benzyl chloride analysis. nih.gov

High-Performance Liquid Chromatography is a versatile technique used for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC. For this compound and its derivatives, reversed-phase HPLC is the most common mode.

In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.com The separation is based on the relative hydrophobicity of the components. A study focused on the quantitative analysis of the related 4-fluorobenzyl chloride in plasma samples employed a derivatization strategy to form a stable quaternary amine salt, which was then analyzed by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and selectivity. nih.gov Another investigation into impurities in technical-grade benzyl chloride used HPLC with a photodiode array detector, successfully separating it from contaminants like benzaldehyde (B42025) and toluene (B28343). researchgate.net

Table 3: Representative HPLC Method Conditions for Benzyl Chloride Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Waters XBridge C18 (250 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 10mM Ammonium acetate (B1210297) (pH 5.5) and an organic modifier |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Data based on a validated method for benzyl chloride determination in a drug substance. jocpr.com

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining purity. sigmaaldrich.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. umass.edu The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

Compounds separate based on their differential affinity for the stationary and mobile phases, which is governed by polarity. umass.edu For this compound, which is a moderately polar compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) would be effective. The position of the compound is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Visualization is typically achieved under UV light, where the aromatic ring absorbs light and appears as a dark spot against the fluorescent background of the plate. umass.edu

Table 4: Hypothetical TLC Analysis of this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Polarity of Mobile Phase | Expected Rf Value | Rationale |

|---|---|---|---|

| 9:1 | Low | Low (e.g., 0.25) | The compound has a stronger affinity for the polar silica gel than the non-polar mobile phase. |

| 7:3 | Medium | Medium (e.g., 0.50) | Increased solvent polarity competes more effectively for the compound, moving it further up the plate. |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented, the structure of the closely related analog, 4-bromobenzyl chloride, has been determined. researchgate.net This analysis provides an excellent model for understanding the solid-state structure. The study of 4-bromobenzyl chloride revealed its crystal system, space group, and precise unit cell dimensions, offering invaluable insight into the packing and intermolecular interactions within the crystal lattice. researchgate.net This technique would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the chloromethyl group relative to the ring for this compound.

Table 5: Crystallographic Data for the Analogous Compound 4-Bromobenzyl Chloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BrCl |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.4506(7) |

| b (Å) | 18.1015(10) |

| c (Å) | 4.4418(3) |

| Volume (ų) | 759.86(9) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 200(2) |

Data obtained from the crystallographic study of 4-bromobenzyl chloride. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. A comprehensive DFT study of 4-bromo-2-fluorobenzyl chloride would involve several key analyses.

Optimized Molecular Geometry and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Conformational analysis would also be crucial, particularly concerning the rotation around the C-C bond connecting the chloromethyl group to the benzene (B151609) ring. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them.

Interactive Data Table: Predicted Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | Data not available |

| Bond Length | C-F | Data not available |

| Bond Length | C-Cl | Data not available |

| Bond Angle | C-C-Cl | Data not available |

| Dihedral Angle | F-C-C-Cl | Data not available |

Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. Comparing the predicted spectrum with an experimental one can help confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight electron-deficient areas prone to nucleophilic attack. The electronegative halogen atoms (F, Cl, Br) and the chloromethyl group would significantly influence the MEP map.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the likely sites for electron donation and acceptance.

Interactive Data Table: FMO Properties (Hypothetical)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions, hyperconjugation, and the delocalization of electron density. For this compound, NBO analysis could quantify the stability arising from interactions between filled and vacant orbitals, providing deeper insight into the electronic effects of the bromo, fluoro, and chloromethyl substituents on the benzene ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT calculations provide information on static molecular properties, MD simulations can reveal the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. These simulations could provide insights into its conformational flexibility, diffusion, and interactions at an atomistic level, which are crucial for understanding its behavior in realistic chemical systems. No specific MD simulation studies for this compound were found in the literature search.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a molecule to its biological activity. besjournal.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of molecules with desired therapeutic or biological properties. For a compound like this compound, QSAR studies would typically be performed on a series of its derivatives to understand how modifications to its structure affect a specific biological endpoint, such as antibacterial, antifungal, or antitumor activity.

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features. These features are quantified by calculating molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. By applying statistical methods like multiple linear regression (MLR), a mathematical equation is generated that models the relationship between the descriptors (independent variables) and the biological activity (dependent variable).

While no specific QSAR studies have been published for this compound itself, the methodology can be illustrated by examining research on structurally related compounds, such as other halogenated benzenes. These studies provide a framework for how QSAR could be applied to derivatives of this compound.

Detailed Research Findings from Analogous Compounds

Research on the toxicity of various halogenated benzenes against bacteria provides a relevant example of the QSAR process. In such a study, a series of compounds is synthesized, and their biological activity is measured, often expressed as the concentration required to inhibit a biological process by 50% (IC50). This value is typically converted to a logarithmic scale (e.g., log(1/IC50)) for the QSAR analysis.

Key molecular descriptors found to be significant in modeling the activity of halogenated aromatics include:

Lipophilicity (logP): The logarithm of the octanol-water partition coefficient, which measures the hydrophobicity of a molecule. It is crucial for determining how a compound will interact with biological membranes.

Electronic Properties: These describe the electronic aspects of the molecule. A key descriptor is the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) . A lower ELUMO value indicates a molecule is a better electron acceptor, which can be related to its reactivity and interaction with biological targets. Another electronic descriptor is the net atomic charge on specific atoms, such as the carbon atom bonded to a halogen (QC), which can influence electrostatic interactions. besjournal.com

Steric/Topological Properties: Descriptors like Molar Refractivity (MR) describe the size and polarizability of a molecule, which relates to its bulk and how it might fit into a receptor's active site. nih.gov

For a hypothetical series of derivatives based on the this compound scaffold, a QSAR study would involve creating variations, for instance, by substituting the chloride atom with different functional groups (R). The biological activity of each derivative would be tested, and molecular descriptors would be calculated.

Illustrative QSAR Data for Halogenated Benzene Derivatives

The following interactive table presents hypothetical data for a series of halogenated benzene derivatives, illustrating the components of a typical QSAR dataset. The biological activity is represented as log(1/IC50), where a higher value indicates greater potency.

This table is illustrative and based on data from studies on halogenated benzenes to demonstrate the principles of QSAR analysis. besjournal.com

From such data, a QSAR model can be derived. For example, a study on halogenated benzenes yielded the following equation: besjournal.com

log(1/IC50) = -0.531(ELUMO) + 1.693(QC) + 0.163(logP) + 3.375

This equation indicates that the biological toxicity increases (a higher log(1/IC50) value) with a lower ELUMO (making the molecule a better electron acceptor), a more positive net charge on the target carbon atom, and higher lipophilicity (logP). besjournal.com The statistical quality of such a model is assessed using parameters like the coefficient of determination (r²) and the standard error of the estimate (s). A high r² value (e.g., 0.860) suggests that the model explains a large proportion of the variance in the biological activity. besjournal.com

By developing a similar validated QSAR model for derivatives of this compound, researchers could predict the activity of novel, yet-to-be-synthesized analogues. This predictive capability allows for the prioritization of synthetic targets, focusing resources on compounds with the highest predicted potency and most promising profiles, thereby accelerating the drug discovery process.

Environmental and Safety Considerations in Academic Research

Hazard Assessment and Risk Mitigation in Laboratory Settings

A comprehensive risk assessment is the foundation of safe laboratory practice when working with 4-Bromo-2-fluorobenzyl chloride. nih.govucsd.edumdpi.com This process involves identifying the intrinsic hazards of the chemical and the potential risks associated with the experimental procedures.

Hazard Identification: this compound is classified as a hazardous substance with several key risks. It is harmful if swallowed or inhaled and is corrosive, causing severe skin burns and eye damage. thermofisher.com The compound is also a lachrymator, meaning it can cause an increased flow of tears. thermofisher.com

Key hazards are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Information for this compound

| Hazard Class | Hazard Statement Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

This data is compiled from multiple safety data sheets. thermofisher.comherts.ac.uk

Risk Mitigation: Once hazards are identified, appropriate control measures must be implemented to mitigate risks. ucsd.educetjournal.it This follows the hierarchy of controls, prioritizing the most effective measures.

Engineering Controls : The primary method for controlling exposure is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood. thermofisher.comfishersci.comchemicalbook.com This minimizes the inhalation of vapors. Safety showers and eyewash stations must be readily accessible in case of accidental contact. temple.edu

Administrative Controls : Laboratories should establish Standard Operating Procedures (SOPs) for experiments involving this compound. These SOPs should detail the specific hazards, required safety measures, and emergency procedures. oregonstate.edu All personnel must receive adequate training on these procedures before beginning work. cetjournal.it

Personal Protective Equipment (PPE) : While engineering and administrative controls are primary, appropriate PPE is mandatory as the final line of defense. This includes:

Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes. thermofisher.comechemi.com

Skin Protection : A lab coat and protective gloves (e.g., nitrile) must be worn. sigmaaldrich.com Contaminated clothing should be removed immediately and washed before reuse. thermofisher.comfishersci.com

Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges may be necessary. chemicalbook.comechemi.com

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and exposure.

Handling:

Always handle this compound within a chemical fume hood to avoid inhaling vapors. thermofisher.com

Avoid contact with skin, eyes, and clothing. thermofisher.comthermofisher.com

Wash hands thoroughly after handling the chemical. thermofisher.comfishersci.comangenechemical.com

Do not eat, drink, or smoke in the laboratory area where this chemical is used. thermofisher.comapolloscientific.co.uk

In case of a spill, evacuate the area, and if safe to do so, contain the spill using inert absorbent material. temple.eduapolloscientific.co.uk Place the absorbed material in a sealed, labeled container for hazardous waste disposal. temple.eduillinois.edu

Storage: Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.

Store containers in a dry, cool, and well-ventilated place. thermofisher.comthermofisher.com

Keep the container tightly closed to prevent moisture entry and vapor escape. thermofisher.comfishersci.com

Designate a specific "corrosives area" for storage. thermofisher.comfishersci.comthermofisher.com

Store away from incompatible materials, such as strong bases and oxidizing agents. fishersci.comchemicalbook.com

Ensure containers are clearly labeled and stored in a locked area accessible only to authorized personnel. apolloscientific.co.uk

Recommended Storage Conditions

| Parameter | Condition |

|---|---|

| Temperature | Cool |

| Ventilation | Well-ventilated |

| Atmosphere | Dry, inert atmosphere recommended thermofisher.com |

| Container | Tightly closed, properly labeled |

Waste Management and Disposal in Academic Laboratories

Chemical waste generated in academic laboratories must be managed responsibly to protect human health and the environment. uff.brepa.gov

Waste Segregation and Collection: this compound is a halogenated organic compound. As such, its waste must be segregated from non-halogenated waste streams. temple.edubucknell.eduoregonstate.edu

Collect waste in a dedicated, clearly labeled container for "Halogenated Organic Waste." temple.eduillinois.edubucknell.edu

The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. illinois.edunih.gov Do not use metal cans for halogenated waste as they can corrode. nih.gov

A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added. temple.eduillinois.edu The tag should include the full chemical name and an estimate of the quantity. bucknell.edubsu.edu

Do not mix incompatible wastes in the same container. nih.govrwu.edu

Disposal:

Disposal of this compound must be carried out through an approved and licensed hazardous waste disposal facility. thermofisher.comthermofisher.comthermofisher.com

Under no circumstances should this chemical be disposed of down the drain or in regular trash. chemicalbook.comfishersci.com

Empty containers that held the chemical must be treated as hazardous waste unless properly decontaminated. Rinsate from cleaning these containers must also be collected as halogenated hazardous waste. rwu.edu

The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration at a regulated facility. bucknell.edu

Future Research Directions and Prospects

Development of Novel Synthetic Applications

The primary trajectory for future applications of 4-bromo-2-fluorobenzyl chloride lies in its role as a key intermediate in the synthesis of complex organic molecules, especially in the pharmaceutical and agrochemical industries. The presence of bromine, fluorine, and a reactive benzyl (B1604629) chloride functionality offers multiple avenues for synthetic diversification.

Key Research Areas:

Medicinal Chemistry: Fluorinated compounds are of increasing interest in drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. nih.govhalocarbonlifesciences.comnih.gov Future research will likely focus on incorporating the 4-bromo-2-fluorobenzyl group into novel bioactive scaffolds to develop new therapeutic agents. The bromine atom also provides a handle for further functionalization through cross-coupling reactions.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and bromine atoms into pesticides and herbicides can significantly modulate their biological activity and environmental persistence. Research into new agrochemicals derived from this compound is a promising area.

Materials Science: The unique electronic properties imparted by the fluorine and bromine substituents make this compound a potential precursor for novel organic materials with applications in electronics and photonics.

Interactive Data Table: Potential Synthetic Applications

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel enzyme inhibitors | The 4-bromo-2-fluorobenzyl moiety can be used to probe binding pockets and enhance potency. |

| Medicinal Chemistry | Development of new anticancer agents | Introduction of halogenated aromatic rings is a common strategy in cancer drug design. |

| Agrochemicals | Creation of new fungicides and insecticides | Halogenation can improve the efficacy and spectrum of activity of pesticides. |

| Materials Science | Precursor for organic light-emitting diodes (OLEDs) | The electronic properties of the fluorinated and brominated ring can be tuned for specific applications. |

Exploration of New Reaction Mechanisms

While the benzyl chloride moiety is known to participate in classical nucleophilic substitution reactions, future research will likely uncover novel reaction pathways and catalytic systems that expand the synthetic utility of this compound.

Anticipated Research Directions:

Catalytic Cross-Coupling Reactions: The development of novel palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions will enable the selective functionalization of both the benzyl chloride group and the carbon-bromine bond. mdpi.com This will allow for the construction of complex molecular architectures from this relatively simple starting material.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and efficient alternative to traditional synthetic methods. mdpi.comacs.org Exploring the photoredox-catalyzed activation of the carbon-chlorine and carbon-bromine bonds in this compound could lead to new and previously inaccessible transformations.

C-H Activation: Direct functionalization of the aromatic C-H bonds of the benzene (B151609) ring, guided by the existing substituents, represents a highly atom-economical approach to further derivatization.

Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, computational modeling will play a crucial role in predicting its reactivity and guiding synthetic efforts.

Key Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity in various reactions, and elucidate reaction mechanisms. acs.orgnih.govrsc.org This can help in understanding the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. semanticscholar.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior of molecules derived from this compound and their interactions with biological targets such as enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For applications in drug discovery and agrochemicals, QSAR models can be developed to correlate the structural features of derivatives with their biological activity, thereby accelerating the design of more potent compounds.

Sustainable and Scalable Production Methods

The development of environmentally friendly and economically viable methods for the synthesis of this compound is crucial for its widespread application. Future research in this area will be guided by the principles of green chemistry.

Focus Areas for Sustainable Synthesis:

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives is a key aspect of green chemistry. pharmtech.commdpi.comworldpharmatoday.comacs.org Research into the use of ionic liquids, supercritical fluids, or water as reaction media for the synthesis of this compound is warranted.

Catalytic Processes: The use of catalysts, including biocatalysts, can significantly improve the efficiency and reduce the environmental impact of chemical processes. worldpharmatoday.comctfassets.net Developing catalytic methods for the chlorination and bromination steps in the synthesis of this compound would be a significant advancement.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. worldpharmatoday.com The development of a continuous flow process for the production of this compound would be a major step towards its sustainable and large-scale manufacturing. The industrial synthesis of benzyl chlorides often involves free-radical halogenation, which can be adapted to flow processes. blogspot.comyoutube.com

Interactive Data Table: Green Chemistry Approaches

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Atom Economy | Development of synthetic routes that maximize the incorporation of starting materials into the final product. | Reduced waste generation. |

| Use of Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like ionic liquids or water. | Reduced environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Utilizing catalytic reactions that proceed at lower temperatures and pressures. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. | Reduced reliance on fossil fuels. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-fluorobenzyl chloride, and how do reaction conditions influence yield?